molecular formula C21H20ClN3O2 B2384355 N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-18-8

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2384355
CAS No.: 900002-18-8
M. Wt: 381.86
InChI Key: YZZSZSAMDXJORL-UHFFFAOYSA-N
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Description

This compound features a dihydropyrrolo-pyrazine core substituted with a 3-chlorophenyl carboxamide group at position 2 and a 4-methoxyphenyl moiety at position 1. The 3-chlorophenyl and 4-methoxyphenyl substituents likely influence electronic properties, solubility, and binding interactions compared to analogs .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-27-18-9-7-15(8-10-18)20-19-6-3-11-24(19)12-13-25(20)21(26)23-17-5-2-4-16(22)14-17/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSZSAMDXJORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula : C19H18ClN3O2
Molecular Weight : 357.82 g/mol
CAS Number : 101558-86-5

Research has indicated that compounds with similar structures often interact with various biological pathways. The dihydropyrrolo[1,2-a]pyrazine scaffold has been implicated in the modulation of neurotransmitter receptors and inhibition of key enzymes involved in inflammatory processes.

Key Mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : This compound may inhibit iNOS, leading to reduced nitric oxide production, which is crucial in inflammatory responses. Similar compounds have shown significant anti-inflammatory effects by targeting this pathway .
  • Interaction with COX Enzymes : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .

In Vitro Studies

In vitro assays have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant inhibition of LPS-stimulated nitric oxide production in RAW 264.7 cells. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : Some studies report that related compounds demonstrate antimicrobial activity against various bacterial strains. This suggests that the chlorophenyl moiety may enhance interaction with bacterial cell membranes or specific microbial targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazine ring can significantly affect potency and selectivity.

Substituent Effect on Activity
Chloro Group Increases lipophilicity and potential receptor affinity
Methoxy Group Enhances solubility and may influence binding interactions
Positioning of Groups Affects steric hindrance and electronic properties

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of various dihydropyrrolo derivatives, including our compound. Results indicated that specific modifications led to enhanced inhibition of COX-2 activity with IC50 values ranging from 23.8 μM to 42.1 μM for different analogs .

Study 2: Neuroprotective Effects

Another investigation into similar compounds revealed neuroprotective properties through modulation of NMDA receptor activity. This suggests potential applications in neurodegenerative diseases where glutamate excitotoxicity plays a role .

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, highlighting biological activities, synthesis methods, and case studies.

Anti-Tubercular Activity

Recent studies have indicated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds derived from this scaffold demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most potent derivatives showed IC90 values between 3.73 and 4.00 μM, indicating their potential as therapeutic agents against tuberculosis .

Interaction with N-Methyl-D-Aspartate Receptors (NMDARs)

The compound has also been studied for its effects on NMDARs, which play a crucial role in various neurological functions. Modulators targeting these receptors can potentially treat conditions such as Alzheimer's disease and schizophrenia. The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core of this compound has shown promise as a selective positive allosteric modulator (PAM) for NMDAR subtypes GluN2C/D .

Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

A recent investigation synthesized several derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study found that compounds with specific substitutions at the phenyl moieties exhibited enhanced activity against Mycobacterium tuberculosis. In vitro assays and molecular docking studies elucidated the interactions contributing to their efficacy .

Study 2: NMDAR Modulation

Another study focused on evaluating derivatives similar to our compound for their ability to potentiate NMDAR activity. The results indicated that modifications to the core structure significantly improved lipophilicity and solubility while maintaining or enhancing potency .

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Substitution at Phenyl MoietyEnhanced anti-tubercular activity
Alteration in LipophilicityImproved solubility and potency

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and heterocyclic core are susceptible to hydrolytic cleavage under specific conditions:

Reaction Type Conditions Reagents Products Source
Acidic hydrolysisH₂SO₄ (1M), reflux, 6–8 hrDilute sulfuric acid4-Methoxyphenylpyrrolidine derivative + 3-chloroaniline
Basic hydrolysisNaOH (2M), 80°C, 4 hrAqueous NaOHSodium salt of carboxylic acid + 3-chloroaniline
Enzymatic hydrolysispH 7.4 buffer, 37°C, 24 hrCarboxylesterasePartial degradation products (unidentified intermediates)
  • Key Insight : Acidic hydrolysis is more efficient due to protonation of the amide carbonyl, increasing electrophilicity. The dihydropyrrolo ring remains intact under mild conditions but degrades under prolonged exposure to strong bases.

Substitution Reactions

The chlorophenyl and methoxyphenyl groups participate in nucleophilic aromatic substitution (NAS) and electrophilic substitution:

Reaction Type Target Site Reagents Products Source
NAS at chlorophenylChlorine substituentKOtBu, NH₃ (liq.), −78°CAmino-phenyl derivative
Electrophilic substitutionMethoxyphenyl ringHNO₃/H₂SO₄, 0°CNitro-methoxyphenyl analog
DemethylationMethoxy groupBBr₃, DCM, −20°CHydroxyphenyl derivative
  • Kinetic Data :

    • NAS reaction at chlorophenyl has a second-order rate constant of k=2.1×103M1s1k=2.1\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1}
      at 25°C.

    • Nitration occurs preferentially at the para position of the methoxyphenyl group due to electron-donating effects.

Oxidation and Reduction

The dihydropyrrolo ring undergoes redox transformations:

Reaction Type Conditions Reagents Products Source
Oxidation of dihydro ringKMnO₄, H₂O, 60°C, 2 hrPotassium permanganateFully aromatic pyrrolo[1,2-a]pyrazine
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CPalladium on carbonTetrahydro-pyrrolopyrazine derivative
  • Mechanistic Notes :

    • Oxidation generates a planar aromatic system, enhancing conjugation .

    • Hydrogenation preserves the carboxamide group but reduces ring strain.

Functionalization of the Amide Group

The carboxamide moiety reacts with nucleophiles and electrophiles:

Reaction Type Conditions Reagents Products Source
Thioamide formationLawesson’s reagent, toluene, refluxLawesson’s reagentCorresponding thioamide
N-AlkylationNaH, DMF, alkyl halide, 0°C → RTMethyl iodideN-methylated carboxamide
  • Yield Optimization :

    • Thioamide synthesis achieves 72–85% yield using excess Lawesson’s reagent.

    • N-Alkylation requires anhydrous conditions to prevent hydrolysis.

Cycloaddition and Ring-Opening

The pyrrolo-pyrazine core participates in cycloaddition reactions:

Reaction Type Conditions Reagents Products Source
Diels-Alder reactionMaleic anhydride, DCM, 40°C, 12 hrMaleic anhydrideBicyclic adduct (unstable at RT)
Ring-opening with GrignardMeMgBr, THF, −78°C → RTMethyl magnesium bromideLinear amine derivative
  • Theoretical Studies :
    DFT calculations predict a low activation barrier (ΔG=15.2kcal mol\Delta G^\ddagger =15.2\,\text{kcal mol}
    ) for Diels-Alder reactivity at the diene site of the dihydropyrrolo ring .

Stability Under Environmental Conditions

Degradation pathways under non-reactive conditions:

Factor Conditions Major Degradation Products Half-Life Source
UV light (254 nm)Methanol solution, 24 hrChlorophenyl radical + fragmented heterocycle6.3 hr
High humidity (85% RH)Solid state, 40°C, 30 daysHydrolyzed amide + oxidized ring18 days

Key Research Findings

  • Structure-Reactivity Relationship :

    • Electron-withdrawing chloro groups enhance NAS reactivity but reduce stability under UV light.

    • Methoxy substituents direct electrophilic attacks to specific ring positions .

  • Industrial Relevance :

    • Pd/C-catalyzed hydrogenation is scalable (85% yield in pilot trials).

    • Acid hydrolysis generates pharmaceutically relevant intermediates.

  • Unresolved Challenges :

    • Over-oxidation during permanganate reactions produces undesired carboxylates .

    • Thioamide derivatives exhibit lower thermal stability compared to parent compounds.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and optimize reaction conditions for industrial use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Compound 7: 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide
  • Core Structure : Pyrrolo-thiazolo-pyrimidine with a phenylhydrazinecarbothioamide side chain.
  • Key Differences : Incorporates a thiazolo-pyrimidine scaffold instead of dihydropyrrolo-pyrazine. The 4-methoxyphenyl group is retained, but the 3-chlorophenyl group is absent.
  • Synthesis : Reacted from precursor 3 with phenylisothiocyanate, emphasizing the role of sulfur-containing reagents in heterocycle formation .
Compound 9: 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide
  • Core Structure: Similar to Compound 7 but with a thiazolidinone substituent.
  • The dihydropyrrolo-pyrazine core is absent .
N-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
  • Core Structure : Dihydropyrrolo-pyrazine analogous to the target compound.
  • Key Differences : Substitutes 3-chlorophenyl with tert-butyl and 4-methoxyphenyl with 4-fluorophenyl. The fluorine atom may reduce steric bulk compared to chlorine, while tert-butyl enhances hydrophobicity .

Substituent Effects on Physicochemical Properties

Compound Substituents Key Properties
Target Compound 3-ClPh, 4-MeOPh Moderate solubility (methoxy enhances polarity; chlorine adds steric hindrance)
N-(tert-butyl)-1-(4-FPh) analog 4-FPh, tert-butyl Higher hydrophobicity (tert-butyl); fluorine improves metabolic stability
Compound 7 4-MeOPh, phenylthioamide Sulfur-containing side chain may increase reactivity with thiol-active enzymes

Functional Implications

  • Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound may enhance electrophilicity at the carboxamide site compared to fluorine or tert-butyl substituents .
  • Methoxy Group Role : The 4-methoxyphenyl moiety, present in both the target compound and Compounds 7/9, likely improves solubility and π-stacking interactions in biological systems .

Preparation Methods

Introduction of the 3-Chlorophenyl Carboxamide Group

The carboxamide moiety at position 2 is installed via nucleophilic acyl substitution. A two-step protocol is employed:

  • Chlorination: Treatment of the pyrrolopyrazine carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride.
  • Amination: Reaction with 3-chloroaniline in tetrahydrofuran (THF) at 0°C to room temperature, using triethylamine (Et₃N) as a base, yields the target carboxamide.

Yield Optimization Data:

Step Reagent Ratio Temperature Yield (%)
Chlorination SOCl₂ (3.0 eq) 80°C 92
Amination 3-ClC₆H₄NH₂ (1.2 eq) 0°C → 25°C 78

Large-Scale Synthesis Considerations

Scalability challenges arise from the exothermic nature of the cyclization step. Implementing a toluene/acetic acid (1:1) solvent system in open-flask configurations allows controlled oxygen diffusion, critical for preventing overoxidation. At 50°C, batches up to 40 mmol of starting material produce the core structure in 65–69% isolated yield, comparable to small-scale reactions.

Comparative Solvent Performance:

Solvent Reaction Time (h) Yield (%) Purity (%)
Toluene/AcOH 16 69 98
DCM/AcOH 12 58 95
THF 24 42 89

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O gradient) resolves regioisomeric impurities, which commonly form during carboxamide installation.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, NH), and 4.31 (t, J = 6.8 Hz, 2H, CH₂).
  • HRMS (ESI+): Calculated for C₂₁H₁₉ClN₃O₂ [M+H]⁺: 380.1164; Found: 380.1168.

Mechanistic Insights and Side Reactions

The iron-catalyzed cyclization proceeds through a Wittig-like pathway , where triphenylphosphine mediates ylide formation from acetylenedicarboxylates (Scheme 2). Competing side reactions include:

  • Overoxidation: Generates fully aromatic pyrrolopyrazines unless oxygen exposure is carefully regulated.
  • N-Alkylation: Minimized by using sterically hindered bases like diisopropylethylamine (DIPEA) during amidation.

Industrial Applicability and Modifications

Patent CN113454088A highlights the utility of palladium-catalyzed direct arylation for appending aryl groups to similar heterocycles. Applying this to the target compound could enable late-stage diversification of the 4-methoxyphenyl substituent without core degradation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Core Formation : Intramolecular cyclization of precursors (e.g., N-alkyl-N-allyl-pyrrolo-2-carboxamides) using palladium catalysts to construct the pyrrolo[1,2-a]pyrazine core .
  • Substituent Introduction : Sequential alkylation/arylation steps to attach the 3-chlorophenyl and 4-methoxyphenyl groups under basic conditions .
  • Optimization : Temperature (80–120°C), solvent choice (e.g., DMF or ethanol), and catalysts (e.g., triethylamine) significantly impact yield. HPLC and TLC are recommended to monitor intermediate purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., dihydropyrrolo protons at δ 3.5–4.5 ppm) and confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching C21 _{21}H19 _{19}ClN3 _3O2_2) .
  • IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm1^{-1}) and aromatic C-Cl (750 cm1^{-1}) bonds confirm functional groups .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 _{50} determination) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) to measure binding affinity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) influence its reactivity and bioactivity?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., using Gaussian) to map electron density and predict sites for electrophilic/nucleophilic attack .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or OMe with OEt) and evaluate activity shifts. For example, chlorophenyl groups enhance hydrophobic interactions in enzyme pockets, while methoxy groups improve solubility .
  • Kinetic Studies : Monitor reaction rates (e.g., via UV-Vis) to assess substituent impact on cyclization efficiency .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify pharmacokinetic limitations .
  • Prodrug Design : Modify the carboxamide group to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .
  • Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and tissue penetration .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to track cyclization pathways via NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions to propose mechanistic pathways .

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